Product packaging for Fluorodifen(Cat. No.:CAS No. 15457-05-3)

Fluorodifen

Cat. No.: B099304
CAS No.: 15457-05-3
M. Wt: 328.2 g/mol
InChI Key: HHMCAJWVGYGUEF-UHFFFAOYSA-N
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Description

Fluorodifen>This compound is an aromatic ether.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7F3N2O5 B099304 Fluorodifen CAS No. 15457-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
Source PubChem
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InChI

InChI=1S/C13H7F3N2O5/c14-13(15,16)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)17(19)20/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMCAJWVGYGUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037553
Record name Fluorodifen
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Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15457-05-3
Record name Fluorodifen
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Record name Fluorodifen [BSI:ISO]
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Record name Benzene, 2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)-
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Record name Fluorodifen
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Record name Fluorodifen
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Record name FLUORODIFEN
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Mechanistic Investigations of Fluorodifen Action

Plant Physiological Responses to Fluorodifen Exposure

Upon absorption, this compound incites a cascade of physiological and biochemical alterations in plants. While its mobility within the plant is generally limited, its impact at the cellular level is profound, leading to severe growth inhibition, especially in the presence of light. tandfonline.com The primary targets of this compound are the key energy-transducing pathways: photosynthesis and respiration.

The most significant phytotoxic action of this compound is the severe inhibition of photosynthesis. tandfonline.com This inhibition is light-dependent, with little to no effect observed in dark conditions. tandfonline.com The mechanism is centered on the disruption of the photosynthetic electron transport chain within the chloroplasts.

Exposure to PSII-inhibiting herbicides typically leads to a rapid increase in the minimal fluorescence level (F₀) and a significant decrease in the maximal fluorescence (Fₘ), resulting in a sharp decline in the maximum quantum yield of PSII (Fᵥ/Fₘ). isa-arbor.comresearchgate.net The Fᵥ/Fₘ ratio is a key indicator of the health of the photosynthetic machinery, and its reduction points to damage to the PSII reaction centers and a lowered photochemical efficiency. isa-arbor.comresearchgate.net

Furthermore, the polyphasic chlorophyll (B73375) fluorescence rise kinetics, known as the OJIP transient, is markedly altered. The blockage of electron flow causes a rapid rise to a peak at the J-step (the OJ phase), eliminating the subsequent rise to the P-step. isa-arbor.com This indicates that the primary quinone acceptor of PSII (Qₐ) becomes fully reduced and cannot be re-oxidized, effectively halting electron flow. isa-arbor.com

Table 1: Representative Impact of a PSII-Inhibiting Herbicide (Diuron) on Chlorophyll Fluorescence Parameters in Oak (Quercus) Leaves. (Data is illustrative of the effects of PSII inhibitors like this compound)

Time After TreatmentF₀ (Relative Units)Fₘ (Relative Units)Fᵥ/Fₘ
Day 0 (Control)35018000.81
Week 140016000.75
Week 355012000.54
Week 568010500.35
Week 965011000.41

The biochemical basis for the observed changes in chlorophyll fluorescence is the direct interference of this compound with the photosynthetic electron transport (PET) chain. mdpi.com Like other PSII-inhibiting herbicides such as atrazine (B1667683) and diuron, this compound acts by binding to the D1 protein of the PSII reaction center. isa-arbor.comredalyc.org

Specifically, it displaces the secondary quinone acceptor, plastoquinone (B1678516) B (Q₈), from its binding niche. isa-arbor.commdpi.com This action blocks the transfer of electrons from the primary quinone acceptor (Qₐ) to Q₈. isa-arbor.com The blockage of this critical step halts the entire linear electron flow from water to NADP⁺, preventing the generation of the reducing power (NADPH) and chemical energy (ATP) required for carbon dioxide fixation. mdpi.comweber.edu The concentration of an inhibitor required to reduce the PET rate by 50% (IC₅₀) is a measure of its potency. For effective PET-inhibiting herbicides, this value is typically in the low micromolar range. mdpi.com

Table 2: Inhibition of Photosynthetic Electron Transport (PET) by Various Anilide Compounds in Spinach Chloroplasts. (Data illustrates the range of inhibitory concentrations for PSII-targeting compounds)

CompoundSubstituent on Anilide RingIC₅₀ (µM) for PET Inhibition
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide3,5-di-F9.8
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide3,5-di-CH₃10.1
N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide2,5-di-F10.3
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide2,5-di-CH₃10.8
N-(3-Chloro-5-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide3-Cl, 5-F20.3

A direct consequence of inhibiting the photosynthetic electron transport chain is the cessation of water splitting (photolysis) at the oxygen-evolving complex (OEC) of PSII. mdpi.comoup.com The Hill reaction, which demonstrates the ability of isolated chloroplasts to evolve oxygen in the presence of an artificial electron acceptor (a Hill reagent) and light, is therefore strongly inhibited. oregonstate.edumuni.czcopernicus.org

Since the flow of electrons from the OEC is coupled to the re-oxidation of the PSII reaction center (P680), a blockage downstream prevents the entire process. Without a terminal acceptor to receive electrons from PSII, the chain backs up, and the light-driven oxidation of water to produce molecular oxygen cannot proceed. weber.edu Studies using artificial electron acceptors like 2,6-dichlorophenolindophenol (DCIP) show a marked decrease in the rate of dye reduction upon the application of PSII-inhibiting herbicides, confirming the inhibition of oxygen evolution. muni.czroyalholloway.ac.uk

Table 3: Illustrative Effect of a PSII-Inhibiting Herbicide (Atrazine) on Photosynthetic Oxygen Evolution in Brassica napus Cultivars. (Data represents typical inhibitory effects on oxygen evolution)

CultivarTreatmentOxygen Evolution Rate (% of Control)
Atrazine-SensitiveControl100
Atrazine-SensitiveAtrazine15
Atrazine-TolerantControl85
Atrazine-TolerantAtrazine78

In addition to its potent effects on photosynthesis, this compound also modulates plant respiratory processes. nih.govnih.gov The interaction is complex, and the observed effects can vary depending on the plant species and experimental conditions. nih.gov

Dark respiration is a fundamental metabolic process that releases energy from stored carbohydrates to fuel cellular activities. copernicus.orgresearchmap.jp Research indicates that this compound interferes with dark respiration. nih.govfrontiersin.org In studies with the unicellular alga Chlorella, exposure to this compound resulted in a slight increase in the respiration rate, even while photosynthesis was severely inhibited. oregonstate.edu

Table 4: Representative Specific Dark Respiration Rates in Leaves of Various Crop Species. (This data provides a baseline for understanding the potential magnitude of respiratory modulation by external factors like herbicides)

Crop SpeciesSpecific Dark Respiration Rate (mg CO₂ g⁻¹ h⁻¹)
Sunflower3.8
Maize2.5
Soybean2.2
Rice1.8
Wheat1.5
Potato4.1

Respiration Rate Modulation

Alterations in Cellular Respiration Rates

Research into the direct effects of this compound on plant cellular respiration suggests that it is not a primary site of action. Studies on heterotrophic suspension cells of Arabidopsis thaliana, which are non-photosynthetic and rely on respiration for energy, found that the cytotoxic effects of this compound were not associated with changes in the mitochondrial membrane potential, a key indicator of respiratory activity. isu.ru This indicates that under these conditions, the herbicide did not significantly disrupt the primary mechanics of mitochondrial respiration. isu.ru

However, studies on related diphenyl ether herbicides have shown that they can act as inhibitors of the mitochondrial electron transport chain with various substrates like malate, NADH, and succinate. cambridge.org For instance, the herbicide bifenox (B1666994) has been identified as a strong inhibitor of electron transport in mitochondrial systems. cabidigitallibrary.org While these findings suggest a potential for this class of compounds to interact with mitochondrial functions, other reports indicate that the respiration of intact plants is not directly inhibited by diphenyl ether herbicides, suggesting that effects observed in isolated mitochondria may not be the principal mechanism of action in a whole-plant context. scialert.net

Table 1: Effect of this compound on Photosynthesis and Respiration in Chlorella

This table summarizes the observed effects of this compound on the key metabolic processes of the unicellular alga Chlorella. Data sourced from Pollak, T. (1975).

Metabolic ProcessEffect of this compoundCitation
Photosynthesis Severely Inhibited oregonstate.edu
Respiration Slight Increase oregonstate.edu

Water Relations and Gas Exchange

This compound influences the critical balance of water within a plant by altering gas exchange processes at the leaf surface. These effects are primarily observed through changes in stomatal conductance and the subsequent dynamics of transpiration.

Stomatal Conductance Responses

Stomatal pores are crucial for the exchange of gases like carbon dioxide and water vapor between the plant and the atmosphere. ck12.org The regulation of their opening and closing, known as stomatal conductance, is a key factor in plant health and response to stress. isu.ru Under stressful conditions, plants often close their stomata to conserve water, which reduces stomatal conductance. isu.ru

The application of certain herbicides can lead to stomatal closure, thereby restricting the uptake of CO2. cabidigitallibrary.org For this compound, some research implies that it inhibits photosynthesis and transpiration to a similar extent, which suggests that stomatal closure is a contributing factor. cabidigitallibrary.org This response is a common plant defense mechanism against water loss when faced with chemical stress. isu.ru

Transpiration Rate Dynamics

Transpiration, the process of water movement through a plant and its evaporation from leaves, is intrinsically linked to stomatal conductance. Contradictory findings have been reported regarding the effect of this compound on transpiration rates, suggesting the response may vary depending on the plant species and experimental conditions.

One study on Eupatorium odoratum demonstrated that treatment with this compound led to a noticeable increase in transpiration during the first eight days post-application. scialert.net This effect is in contrast to other herbicides like EPTC and monuron, which caused a significant decrease in transpiration. scialert.netsavemyexams.com An increased transpiration rate would suggest that the stomata remained open, or even opened wider, following this compound application in this species. scialert.net

Conversely, other analyses have reported that for herbicides including this compound, transpiration is inhibited concurrently with photosynthesis. cabidigitallibrary.org This inhibition of water loss would align with the observation of reduced stomatal conductance. cabidigitallibrary.org The differing outcomes indicate that this compound's impact on transpiration is complex and not uniform across all plant species.

Table 2: Reported Effects of this compound on Plant Transpiration

This table presents a summary of conflicting research findings on the impact of this compound on the rate of plant transpiration.

Study FindingPlant Species StudiedCitation
Noticeable increase in transpiration Eupatorium odoratum scialert.net
Inhibition of transpiration General finding for a group including this compound cabidigitallibrary.org

Cellular and Subcellular Effects of this compound

The phytotoxicity of this compound at the cellular level is primarily driven by the induction of severe photooxidative stress, which originates from the specific inhibition of a key enzyme in the chlorophyll biosynthesis pathway.

Photooxidative Stress Induction

This compound is known to cause photooxidative stress in susceptible plants. oregonstate.edu This phenomenon occurs when the plant is exposed to light following herbicide treatment, leading to the rapid generation of reactive oxygen species (ROS). These ROS, such as singlet oxygen, cause widespread cellular damage through lipid peroxidation, protein degradation, and destruction of nucleic acids, ultimately leading to cell death and visible symptoms like chlorosis and necrosis. oregonstate.edumdpi.com The damage to cell membranes results in the leakage of cellular contents, a measurable indicator of the extent of photooxidative injury. oregonstate.edu

Inhibition of Plastid Protoporphyrinogen (B1215707) Oxidase

The primary molecular target of this compound and other diphenyl ether herbicides is the enzyme protoporphyrinogen oxidase (PPO or Protox). oregonstate.educambridge.orgnih.gov This enzyme is located in the plastids and mitochondria and catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the last common step in the biosynthesis of both chlorophylls (B1240455) and hemes. byjus.com

This compound competitively inhibits the plastid isoform of PPO. oregonstate.edu This inhibition blocks the normal enzymatic conversion, leading to a massive accumulation of the substrate, protoporphyrinogen IX, within the plastids. The excess protoporphyrinogen IX leaks from the plastids into the cytoplasm, where it is rapidly oxidized by non-enzymatic or other enzymatic processes to protoporphyrin IX. byjus.com

When exposed to light, this abnormally located and highly abundant protoporphyrin IX acts as a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen, generating highly destructive singlet oxygen. byjus.com This cascade of events, initiated by the specific inhibition of plastid PPO, is the direct cause of the light-dependent photooxidative stress that underlies the herbicidal activity of this compound. oregonstate.edu

Reactive Oxygen Species Generation

The herbicidal action of this compound, a member of the diphenylether chemical family, is fundamentally linked to the light-dependent generation of reactive oxygen species (ROS). geneticagraria.itoregonstate.edunih.gov The primary molecular target of this compound is the enzyme protoporphyrinogen oxidase (Protox), which is crucial for the biosynthesis of both chlorophyll and heme. researchgate.netresearchgate.netweedscience.org this compound inhibits Protox, leading to the accumulation of its substrate, protoporphyrinogen IX. researchgate.net This accumulated protoporphyrinogen IX is unable to be processed in the normal biosynthetic pathway within the plastid and subsequently leaks into the cytoplasm.

Once in the cytoplasm, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX (Proto IX). researchgate.net Proto IX is a potent photosensitizing molecule. In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, creating highly destructive ROS, predominantly singlet oxygen (¹O₂). researchgate.net This surge in ROS initiates a cascade of oxidative damage within the plant cell, which is the direct cause of the phytotoxicity observed. geneticagraria.itnih.gov The requirement for light in this process has been demonstrated in studies where this compound-treated plant tissues, such as the unicellular alga Chlorella, show severe growth inhibition in the light but are unaffected in the dark. oregonstate.edu

Cellular Damage and Necrosis

The massive generation of ROS induced by this compound leads to widespread cellular damage and ultimately results in the death and necrosis of plant tissues. oregonstate.eduagrio.appfarmonaut.com This damage is a direct consequence of the oxidative stress imposed by molecules like singlet oxygen, which indiscriminately attack vital cellular components.

One of the most immediate and critical consequences of ROS accumulation is the peroxidation of lipids within cellular membranes. nih.gov The highly reactive singlet oxygen attacks the polyunsaturated fatty acids that are major components of the plasma membrane, tonoplast, and organellar membranes, initiating a destructive chain reaction. biocompare.comwikipedia.org This process, known as lipid peroxidation, compromises the structural and functional integrity of the membranes. nih.gov

A common method to quantify this membrane damage is the electrolyte leakage assay, which measures the loss of ions from damaged cells. nih.govresearchgate.net Studies on transgenic tobacco plants have demonstrated this effect clearly. Wild-type plants treated with this compound exhibit significant membrane damage, whereas transgenic lines overexpressing specific Glutathione (B108866) S-transferase (GST) enzymes show a marked reduction in electrolyte leakage, indicating that detoxification of the herbicide mitigates membrane damage. geneticagraria.it The accumulation of malondialdehyde (MDA), a byproduct of lipid peroxidation, is another widely used marker to quantify the extent of oxidative damage to membranes. wikipedia.orgresearchgate.netresearchgate.net In a comparative study, the susceptible species Italian ryegrass showed significant oxidative damage, expressed as MDA content, after this compound treatment, while the more tolerant wheat did not. researchgate.net

Table 1: Effect of this compound on Cell Membrane Damage in Wild Type and Transgenic Tobacco

This table illustrates the protective effect of overexpressing Glutathione S-transferase (CsGSTU) enzymes against this compound-induced membrane damage, as measured by relative electrolyte leakage.

Plant LineTreatmentRelative Electrolyte Leakage (%)
Wild TypeControl~5
Wild TypeThis compound~45
Transgenic (CsGSTU)This compound~15
Data derived from studies on transgenic tobacco plants overexpressing CsGSTUs, which showed a sharp reduction in membrane damage compared to wild-type plants when subjected to this compound. geneticagraria.it

The extensive cellular damage caused by this compound manifests as visible phytotoxic symptoms on the plant. The most common symptom is rapidly developing necrosis, or tissue death, which appears as burned or scorched areas on the plant tissues that come into direct contact with the herbicide. oregonstate.edu This contact injury is frequently observed on the hypocotyls, cotyledons, and leaves of affected seedlings. oregonstate.edu

While some diphenylether herbicides are known to cause a characteristic "bronzing" or reddish discoloration on treated leaves, studies have indicated that this compound does not typically induce a significant bronzing effect. geneticagraria.it The primary visual symptoms are dominated by necrosis and desiccation resulting from the rapid loss of membrane integrity. oregonstate.edufarmonaut.comlodigrowers.com

Cytotoxic Pathways in Heterotrophic Systems

While the primary mode of action for this compound in green tissues is light-dependent ROS generation, its effects on non-photosynthetic, or heterotrophic, systems are distinct. Studies using a heterotrophic suspension cell culture of Arabidopsis thaliana, grown in darkness, have been instrumental in elucidating these pathways. isu.ru In these non-photosynthetic cells, this compound still exerts a significant toxic effect, causing a dose-dependent decrease in cell viability. isu.ru

Crucially, research has shown that the cell death observed in these heterotrophic cultures under the influence of this compound is not accompanied by a detectable increase in reactive oxygen species. isu.ru This indicates the existence of a cytotoxic pathway that is independent of the light-activated, Protox-inhibition-mediated ROS cascade that operates in photosynthetic tissues. The precise molecular targets in this alternative pathway are not fully understood but demonstrate that this compound's cytotoxicity is not solely reliant on photosynthesis, allowing it to affect non-green tissues like roots, albeit through a different mechanism. oregonstate.eduisu.ru

Table 2: Cytotoxicity of this compound on Heterotrophic Arabidopsis thaliana Cells

This table shows the percentage of cell death in a non-photosynthetic cell culture after 24 hours of exposure to different concentrations of this compound.

This compound Concentration (µM)Cell Death (%)
100
10035
20045
Data adapted from a study on a heterotrophic suspension culture of Arabidopsis thaliana, which found that this compound caused cell death without a corresponding increase in ROS levels. isu.ru

Differential Susceptibility Across Plant Species

The effectiveness of this compound as a selective herbicide stems from the varying levels of susceptibility among different plant species. This differential response is largely attributed to two key physiological factors: the extent of herbicide translocation within the plant and the rate at which the plant can metabolize and detoxify the compound. oregonstate.edumsu.edu

Comparative Analysis of Susceptible and Tolerant Biotypes

Comparative studies have revealed a clear correlation between a plant's susceptibility to this compound and its ability to absorb, translocate, and metabolize the herbicide.

Translocation: Tolerant species, such as peanut (Arachis hypogaea) and soybean (Glycine max), exhibit very limited movement of this compound from the roots to the shoots. oregonstate.edumsu.edu For instance, in peanuts, as little as 6.5% of the absorbed herbicide is translocated to the shoot after 144 hours. oregonstate.edu In contrast, susceptible species like cucumber (Cucumis sativus) show rapid and significant translocation of this compound into the leaves, leading to widespread phytotoxicity. msu.edu Similarly, greater translocation into the lower stems was observed in susceptible morning glory and sorghum compared to the more tolerant soybean and peanut. oregonstate.edu

Metabolism and Detoxification: The primary mechanism for tolerance in many resistant plants is the rapid metabolic breakdown of this compound. msu.edu This detoxification is often mediated by Glutathione S-transferases (GSTs), a family of enzymes that conjugate glutathione to the herbicide molecule. nih.govcambridge.orgresearchgate.net This conjugation process renders the herbicide non-toxic and facilitates its sequestration into the vacuole. cambridge.org

Tolerant species like peanuts and soybeans possess efficient GST systems that rapidly metabolize this compound. msu.edunih.gov The importance of this pathway is underscored by research showing that transgenic plants engineered to overexpress specific GSTs gain enhanced tolerance to this compound. geneticagraria.itnih.gov Conversely, susceptible species either lack the specific GSTs capable of acting on this compound or express them at levels too low to prevent cellular damage. researchgate.net For example, a comparative study between tolerant wheat (Triticum aestivum) and susceptible Italian ryegrass (Lolium multiflorum) found that wheat had significantly higher detoxification rates, which correlated with lower levels of oxidative damage. researchgate.net

Table 3: Comparative Susceptibility of Various Plant Species to this compound

This table summarizes the differential response and underlying mechanisms of tolerance and susceptibility to this compound across several plant species.

Plant SpeciesSusceptibility LevelTranslocation to ShootMetabolism/Detoxification RatePrimary Tolerance Mechanism
Peanut (Arachis hypogaea)TolerantVery Low (e.g., <7% in 144h) oregonstate.edumsu.eduRapid msu.eduRapid metabolism (GST conjugation) & limited translocation. msu.edu
Soybean (Glycine max)TolerantLow oregonstate.eduacs.orgRapid acs.orgRapid metabolism & limited translocation. oregonstate.eduacs.org
Wheat (Triticum aestivum)TolerantLowHigh researchgate.netHigh detoxification rate via GSTs. researchgate.net
Cucumber (Cucumis sativus)SusceptibleHigh msu.eduSlow msu.eduN/A
Morning Glory (Ipomoea spp.)SusceptibleHigh oregonstate.eduSlowN/A
Italian Ryegrass (Lolium multiflorum)SusceptibleModerateLow researchgate.netLow detoxification rate. researchgate.net

Correlation between Translocation and Herbicide Susceptibility

Studies comparing various plant species have consistently shown that tolerant plants, such as peanut (Arachis hypogaea) and soybean (Glycine max), absorb this compound rapidly through their root systems but exhibit very limited movement of the herbicide to the shoots. oregonstate.edumsu.educambridge.org For instance, in soybean, while root absorption is considerable, no significant translocation towards the shoot has been observed. oregonstate.edumsu.edu Similarly, in peanut seedlings, the vast majority of the absorbed herbicide remains in the roots. One study found that 144 hours after root application, 90% to 95% of the absorbed radiolabeled this compound was still in the roots, with only minimal amounts detected in the stem and trace amounts in the leaves. msu.edu Another report indicated that only 6.5% of the absorbed chemical reached the peanut shoot after 144 hours. oregonstate.edu This restricted movement is a key mechanism of resistance. msu.educambridge.org

In contrast, susceptible species demonstrate more extensive acropetal translocation (movement upwards from the roots to the shoots). cambridge.org Species such as cucumber (Cucumis sativus), morning glory (Ipomoea spp.), and grain sorghum (Sorghum bicolor) are more sensitive to this compound because they move the herbicide more effectively from the roots to the foliage, where it can exert its phytotoxic effects. oregonstate.edumsu.edu Research on susceptible cucumber seedlings revealed rapid absorption and significant acropetal translocation of this compound following root treatment. cambridge.org The amount of this compound translocated to the leaves in cucumber could range from 6.2% to 56.6%. msu.edu This greater mobility in susceptible plants ensures that the herbicide reaches its site of action in sufficient concentrations to cause injury. oregonstate.edu

The differential mobility of this compound is considered a primary basis for its selective action. msu.educambridge.org The fundamental difference in susceptibility between a susceptible species like cucumber and a resistant one like peanut appears to be due to two main factors: the rate of acropetal translocation (higher in cucumber) and the rate of metabolic degradation (more rapid in peanut). cambridge.org Limited translocation is a recognized mechanism of nontarget-site herbicide resistance. nih.gov Further research has also noted that translocation tends to be greater following root application compared to foliar (leaf) application. oregonstate.edu

The following table summarizes the research findings on this compound translocation in various plant species.

Plant SpeciesSusceptibilityTranslocation CharacteristicsResearch Finding Source(s)
Cucumber (Cucumis sativus)SusceptibleRapid absorption and significant acropetal translocation from roots to shoots. msu.educambridge.org
Morning glory (Ipomoea spp.)SusceptibleHigher concentrations found in lower stems compared to tolerant species, indicating greater translocation. oregonstate.edumsu.edu
Grain Sorghum (Sorghum bicolor)SusceptibleGreater translocation from roots to lower stems compared to tolerant species. oregonstate.edumsu.edu
Peanut (Arachis hypogaea)Tolerant/ResistantRapid root absorption but very limited acropetal movement; 90-95% remains in roots after 144h. oregonstate.edumsu.educambridge.orgcambridge.org
Soybean (Glycine max)Tolerant/ResistantRapid root absorption with no significant translocation to the shoots. oregonstate.edumsu.edu

Absorption, Translocation, and Accumulation of Fluorodifen in Biological Systems

Uptake Kinetics in Plant Tissues

The entry of Fluorodifen into a plant is the initial and critical step that dictates its herbicidal activity. This process is governed by the distinct physiological and anatomical characteristics of different plant tissues, primarily the roots and leaves.

Root Absorption Studies

Scientific investigations into the root absorption of this compound have revealed a rapid uptake process. Studies utilizing hydroponic systems have demonstrated that plant roots readily absorb this herbicide from the surrounding solution. The efficiency of this uptake is often quantified by the root concentration factor (RCF), which compares the concentration of the compound in the root tissue to that in the external solution. While specific RCF values for this compound are not extensively documented in publicly available literature, research on analogous diphenyl ether herbicides suggests that these compounds can accumulate in root tissues to concentrations significantly higher than the surrounding medium. This accumulation is influenced by factors such as the lipophilicity of the herbicide and the lipid content of the root cells.

Foliar Absorption Dynamics

Foliar application is a common method for administering herbicides, and the absorption of this compound through the leaf surface is a key determinant of its post-emergent efficacy. The process of foliar absorption is complex, involving the penetration of the herbicide through the plant's waxy cuticle and subsequent entry into the leaf cells. Research indicates that the rate of foliar absorption can be influenced by various factors, including the formulation of the herbicide, the presence of adjuvants, the plant species, and environmental conditions such as humidity and temperature. While specific quantitative data on the foliar absorption rates of this compound are limited, studies on other diphenyl ether herbicides have shown that absorption can be a relatively slow process, with a significant portion of the applied herbicide remaining on the leaf surface for an extended period.

Systemic Movement and Distribution

Once absorbed, the movement of this compound within the plant, known as translocation, determines its ability to reach target sites and exert its herbicidal effects. This systemic movement occurs primarily through the plant's vascular systems: the xylem and the phloem.

Acropetal Translocation Patterns

Acropetal translocation refers to the upward movement of substances from the roots to the shoots through the xylem, driven by the transpiration stream. For root-absorbed this compound, this is the primary pathway for its distribution throughout the plant. Studies on the translocation of various herbicides have consistently shown that compounds taken up by the roots are predominantly transported upwards to the leaves and other aerial parts of the plant. This movement ensures that the herbicide reaches the photosynthetic tissues, which are a primary target for many herbicides, including those in the diphenyl ether class that are known to affect photosynthesis.

Limited Basipetal Mobility

Basipetal translocation, the downward movement from the leaves to the roots via the phloem, is generally limited for many herbicides, including those with a chemical structure similar to this compound. This restricted downward movement means that foliar-applied this compound may not effectively control perennial weeds with extensive root systems, as an insufficient amount of the active ingredient may reach the roots to cause mortality. The degree of basipetal mobility is influenced by the physicochemical properties of the herbicide and the physiological state of the plant.

Tissue-Specific Accumulation and Persistence of this compound in Biological Systems

The accumulation and persistence of the herbicide this compound within biological systems are intricate processes governed by the organism's ability to absorb, translocate, and metabolize the compound. Research into these mechanisms has revealed significant variations between different plant species, which in turn dictates their susceptibility or tolerance to this compound.

Studies focusing on the fate of this compound in plants have highlighted that both the rate of movement within the plant and the speed of its breakdown are critical factors in determining its tissue-specific concentration and persistence. A notable comparative study involving cucumber (Cucumis sativus L.) and peanut (Arachis hypogaea L.) seedlings has provided valuable insights into these differences. cambridge.org

In susceptible species like cucumber, there is a rapid absorption of this compound through the roots, followed by significant acropetal translocation, meaning it is readily moved upwards into the shoots and leaves. cambridge.org This efficient transport mechanism leads to an accumulation of the herbicide in the aerial parts of the plant. Conversely, the degradation of this compound in cucumber is a much slower process. cambridge.org This combination of high translocation and low degradation results in a greater concentration of the active herbicide in vital tissues, leading to phytotoxicity.

In contrast, tolerant species such as peanut exhibit a different physiological response to this compound exposure. While they also absorb the compound, the rate of acropetal translocation is considerably lower than in cucumber seedlings. cambridge.org More significantly, peanuts demonstrate a much more rapid degradation of this compound. cambridge.org This enhanced metabolic breakdown prevents the accumulation of the herbicide to toxic levels within the plant tissues, thereby conferring resistance.

The primary degradative products of this compound also differ depending on the specific chemical structure of the radiolabeled herbicide used in studies. For instance, when the p-nitrophenyl ring of this compound is labeled, the major breakdown products identified are p-nitrophenol and a conjugate of p-nitrophenol. cambridge.org When the trifluoromethyl carbon is labeled, the major metabolite is a conjugate of 2-amino-4-trifluoromethylphenol. cambridge.org Other detected metabolites include 2-amino-fluorodifen, p-amino-fluorodifen, and 2-nitro-4-trifluoromethylphenol. cambridge.org

The differential rates of translocation and degradation in susceptible versus tolerant plants are summarized in the table below, illustrating the key factors influencing the tissue-specific accumulation and persistence of this compound.

SpeciesSusceptibilityAcropetal Translocation RateDegradation RateConsequence for Tissue Accumulation
Cucumber (Cucumis sativus L.)SusceptibleHighSlowSignificant accumulation in shoots and leaves
Peanut (Arachis hypogaea L.)TolerantLowRapidMinimal accumulation in plant tissues

Metabolic Transformation and Degradation Pathways of Fluorodifen

Plant-Mediated Biotransformation of Fluorodifen

The biotransformation of this compound in plants is an enzymatic process designed to convert the lipophilic herbicide into more water-soluble, less toxic, and readily transportable substances. The rate and primary route of this metabolism can vary significantly between plant species, which is a key factor in the selective tolerance observed in resistant plants like peanuts compared to susceptible ones like cucumbers. cambridge.org

The initial phase of this compound metabolism involves chemical modifications that alter its core structure. These reactions are primarily degradative and include the cleavage of the ether linkage and the reduction of its nitro groups.

A predominant pathway for the degradation of this compound in various plant species is the hydrolytic cleavage of the diphenyl ether bond. oregonstate.edubac-lac.gc.ca This reaction breaks the molecule into two separate phenolic compounds. Studies using radiolabeled this compound in peanut seedlings (Arachis hypogaea) have identified p-nitrophenol as a major degradation product resulting from this cleavage. cambridge.orgcambridge.orgmsu.edu The other resulting fragment is typically a trifluoromethyl-substituted phenol. cambridge.orgcapes.gov.br

In peanut seedlings, cleavage of the ether linkage is a significant step in the detoxification process, often preceding further metabolic changes. oregonstate.edu The rate of this degradation is considerably faster in resistant species like peanuts than in susceptible species such as cucumbers, which contributes to the latter's sensitivity to the herbicide. cambridge.orgbac-lac.gc.ca

Another crucial primary degradation reaction is the reduction of one or both of the nitro groups (–NO₂) on the this compound molecule to amino groups (–NH₂). oregonstate.edu This process can occur as an alternative first step before the ether bond is broken. oregonstate.edu Research has identified several amino-derivatives in plants treated with this compound, including p-nitrophenyl-α,α,α-trifluoro-2-amino-p-tolyl ether (2-amino-fluorodifen). cambridge.orgcambridge.org

Further reduction can lead to the formation of compounds like p-aminophenyl-α,α,α-trifluoro-2-amino-p-tolyl ether (p,2-diamino-fluorodifen). cambridge.org The reduction of the nitro group is a well-established detoxification pathway for xenobiotics in biological systems, generally proceeding through nitroso and hydroxylamine (B1172632) intermediates to form the final amine product. google.com In some metabolic sequences, the reduction of a nitro group is followed by the hydrolysis of the ether linkage, yielding metabolites such as p-nitrophenol and 2-amino-4-trifluoromethylphenol. cambridge.orgcapes.gov.br

Following the initial degradation reactions, the resulting metabolites undergo conjugation, where they are attached to endogenous molecules like glutathione (B108866) or sugars. This process, often considered Phase II of xenobiotic metabolism, significantly increases the water solubility of the metabolites, facilitating their transport and sequestration, and effectively detoxifying them. researchgate.nettum.de

The conjugation of this compound metabolites with the tripeptide glutathione (GSH) is a primary route of detoxification in many plants. annualreviews.orgfrontiersin.org This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). annualreviews.orgnih.gov In resistant species like peas (Pisum sativum), peanuts, and soybeans (Glycine max), GSTs efficiently catalyze the cleavage of the ether bond of this compound via nucleophilic attack by the sulfur atom of glutathione. researchgate.netresearchgate.net

This enzymatic reaction results in the formation of a glutathione conjugate, specifically S-(2-nitro-4-trifluoromethylphenyl)-glutathione, and the release of p-nitrophenol. researchgate.net The high activity of specific GST isozymes, such as GmGSTU4-4 in soybeans, towards this compound is a key element of herbicide tolerance. nih.gov The expression of these GSTs can confer enhanced tolerance to this compound when transferred to other plants. nih.govnih.gov

The initial glutathione conjugate is typically not the final metabolic product. It serves as an intermediate that is further processed into a variety of more stable, water-soluble conjugates. cambridge.orgresearchgate.net In spruce (Picea abies) cell cultures, the S-(4-trifluoromethyl-2-nitrophenyl)glutathione conjugate is sequentially metabolized to the corresponding γ-glutamylcysteine and cysteine conjugates through the action of peptidases. researchgate.netresearchgate.net

These cysteine conjugates can be further transformed. Research in spruce has identified novel metabolites derived from this pathway, including an S-glucoside and an S-(3-thio-2-O-glucosyl) lactic acid conjugate of 4-trifluoromethyl-2-nitrobenzene. researchgate.netresearchgate.net The phenols produced from ether linkage hydrolysis, such as p-nitrophenol, can also be conjugated, often with sugars, to form water-soluble glycosides. cambridge.orgcambridge.org These various water-soluble conjugates are then typically transported and sequestered in the vacuole or bound to cell wall components, representing the final steps in the detoxification process.

Table 1: Key Metabolites of this compound in Plants

Metabolite NameMetabolic PathwayPlant Species Observed In (Examples)Citations
p-nitrophenolEther Linkage HydrolysisPeanut, Cucumber cambridge.org, msu.edu, cambridge.org
2-amino-4-trifluoromethylphenolNitro Group Reduction, Ether Linkage HydrolysisPeanut, Cucumber cambridge.org, capes.gov.br, cambridge.org
p-nitrophenyl-α,α,α-trifluoro-2-amino-p-tolyl etherNitro Group ReductionPeanut, Cucumber cambridge.org, cambridge.org
S-(2-nitro-4-trifluoromethylphenyl)-glutathioneGlutathione ConjugationPeanut, Pea, Spruce researchgate.net, researchgate.net, researchgate.net
Cysteine Conjugate of this compoundGlutathione ConjugationSpruce researchgate.net, researchgate.net
S-glucoside of 4-trifluoromethyl-2-nitrobenzeneGlutathione ConjugationSpruce researchgate.net, researchgate.net

Conjugation Reactions

Identification of Conjugated Metabolites

The initial steps in this compound metabolism often involve cleavage of the ether linkage and reduction of a nitro group, leading to the formation of phenolic intermediates which are then rapidly conjugated with endogenous molecules like sugars or glutathione. These conjugation reactions increase the water solubility of the metabolites, facilitating their sequestration or further degradation.

In resistant plants such as peanut (Arachis hypogaea), a primary degradation pathway involves the reduction of the 2-nitro group followed by the cleavage of the ether bond. cambridge.orgcambridge.org This process yields p-nitrophenol and 2-amino-4-trifluoromethylphenol. cambridge.orgcambridge.org These phenolic metabolites are subsequently conjugated with natural plant components to form water-soluble conjugates. cambridge.orgcambridge.org Studies using radiolabeled this compound have identified a major metabolite of the p-nitrophenyl ring as a conjugate of p-nitrophenol (referred to as Unknown I) and a major metabolite of the trifluoromethyl-containing ring as a conjugate of 2-amino-4-trifluoromethylphenol (referred to as Unknown II). cambridge.orgcambridge.org Similar degradation products have also been observed in susceptible cucumber (Cucumis sativus) seedlings, although the rate of degradation is significantly slower.

In plant cell suspension cultures, the conjugation patterns have been further elucidated. Tomato (Lycopersicon esculentum) cell cultures metabolize the intermediate 4-nitrophenol (B140041) into its β-D-glucopyranoside conjugate and a more polar conjugate presumed to be a di- or polysaccharide derivative.

A significant pathway in many plants, including peanut and Norway spruce (Picea abies), is initiated by the conjugation of this compound with glutathione (GSH). researchgate.netresearchgate.net In peanuts, the metabolite S-(2-nitro-4-trifluoromethylphenyl)-glutathione has been definitively identified. researchgate.net In Norway spruce cell suspension cultures, this initial glutathione conjugate undergoes further metabolism. It is sequentially converted to the corresponding γ-glutamylcysteine and cysteine conjugates. The cysteine conjugate is then further metabolized to form two novel metabolites: the S-glucoside and the S-(2-O-glucosyl)-3-thiolactic acid conjugate of 4-trifluoromethyl-2-nitrobenzene. researchgate.net The formation of 2-nitro-4-trifluoromethylphenyl-S-glucoside as an abundant metabolite has been confirmed in these cultures. researchgate.netresearchgate.net

Table 1: Identified Conjugated Metabolites of this compound

Precursor Metabolite Conjugating Moiety Resulting Conjugate Organism/System Reference
p-Nitrophenol Plant substances p-Nitrophenol conjugate (Unknown I) Peanut (Arachis hypogaea), Cucumber (Cucumis sativus) cambridge.orgcambridge.org
2-Amino-4-trifluoromethylphenol Plant substances 2-Amino-4-trifluoromethylphenol conjugate (Unknown II) Peanut (Arachis hypogaea), Cucumber (Cucumis sativus) cambridge.orgcambridge.org
4-Nitrophenol Glucose 4-Nitrophenyl-β-D-glucopyranoside Tomato (Lycopersicon esculentum) cell culture
4-Nitrophenol Di- or Polysaccharide Di- or Polysaccharide conjugate Tomato (Lycopersicon esculentum) cell culture
2-Nitro-4-trifluoromethylphenyl moiety Glutathione (GSH) S-(2-nitro-4-trifluoromethylphenyl)-glutathione Peanut (Arachis hypogaea), Norway spruce (Picea abies) researchgate.netresearchgate.net
S-(2-nitro-4-trifluoromethylphenyl)-cysteine Glucose 2-Nitro-4-trifluoromethylphenyl-S-glucoside Norway spruce (Picea abies) cell culture researchgate.netresearchgate.net
S-(2-nitro-4-trifluoromethylphenyl)-cysteine Glucosyl-lactic acid S-(2-O-glucosyl)-3-thiolactic acid conjugate Norway spruce (Picea abies) cell culture researchgate.net

Secondary Metabolite Formation

Following the initial conjugation, the metabolic fate of this compound can diverge, leading to the formation of various secondary metabolites, including volatile and highly polar compounds.

A notable secondary metabolic pathway for this compound, observed in Norway spruce (Picea abies) cell suspension cultures, results in the formation of a volatile metabolite. researchgate.netresearchgate.netresearchgate.net This compound has been identified as 2-nitro-4-trifluoromethylthioanisole . researchgate.netresearchgate.netresearchgate.net Its production is significant, accounting for up to 25% of the initial this compound dose after five weeks of incubation. researchgate.netresearchgate.netresearchgate.net The biosynthetic pathway for this volatile thioanisole (B89551) is believed to originate from the initial glutathione conjugate of this compound. researchgate.netresearchgate.netresearchgate.net The proposed pathway involves the sequential degradation of the glutathione conjugate to a cysteine conjugate, which is then cleaved to a thiophenol intermediate. researchgate.netresearchgate.netresearchgate.net This intermediate is subsequently methylated by the enzyme S-adenosylmethionine methyltransferase to yield the final volatile product. researchgate.netresearchgate.net

In addition to volatile compounds, highly polar metabolites are also formed. In Norway spruce cell cultures, a significant polar metabolite has been identified as 2-amino-4-nitrobenzenesulfonic acid . researchgate.netresearchgate.netresearchgate.net This metabolite constituted 6.7% of the applied radiolabeled dose after a five-week period. researchgate.netresearchgate.netresearchgate.net Its formation is linked to the metabolism of the abundant this compound metabolite, 2-nitro-4-trifluoromethylphenyl-S-glucoside. researchgate.netresearchgate.netresearchgate.net The identification of this sulfonic acid derivative was confirmed through negative ion fast atom bombardment mass spectrometry and by comparison with chemically synthesized standards. researchgate.netresearchgate.netresearchgate.net The formation of such polar metabolites represents a terminal detoxification step, rendering the xenobiotic highly water-soluble and amenable to sequestration within the plant cell, likely in the vacuole.

Enzymatic Detoxification Systems

The detoxification of this compound is heavily reliant on the activity of specific enzyme systems, with Glutathione S-Transferases (GSTs) playing a central role.

Glutathione S-Transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates, a critical step in the detoxification of many xenobiotics, including herbicides. cambridge.orgfrontiersin.org The involvement of GSTs in this compound metabolism is well-established, with the primary reaction being the cleavage of the ether bond and the formation of a glutathione conjugate. researchgate.netresearchgate.net

Different classes of plant GSTs exhibit varying specificities towards different herbicides. Research has shown that the tau class (GSTU) of GSTs displays remarkably high activity towards the diphenyl ether herbicide this compound. cambridge.orgresearchgate.net In contrast, the phi class (GSTF) shows higher specificity for chloroacetamide herbicides. cambridge.orgresearchgate.net This specificity highlights the specialized roles of different GST classes in plant defense and detoxification mechanisms. researchgate.net For instance, studies on GSTs from rice (Oryza sativa) expressed in E. coli confirmed that tau class enzymes were significantly more active in conjugating GSH with this compound compared to phi class enzymes. cambridge.orgresearchgate.net

Table 2: Herbicide Specificity of Plant GST Classes

GST Class Herbicide Class Example Herbicides Relative Activity with this compound Reference
Tau (GSTU) Diphenyl Ether This compound High cambridge.orgresearchgate.net
Phi (GSTF) Chloroacetanilide Alachlor (B1666766), Metolachlor, Acetochlor Low cambridge.orgresearchgate.net
Phi (GSTF) Chloro-s-triazine Atrazine (B1667683) Low researchgate.net

Detailed studies on specific GST isoforms have provided significant insights into the molecular basis of their activity towards this compound. A this compound-inducible tau class GST isozyme, GmGSTU4-4 , has been purified from soybean (Glycine max) and extensively characterized. proteopedia.orgnih.gov

The three-dimensional structure of GmGSTU4-4, determined at high resolution, reveals the canonical GST fold but with functionally important distinctions, particularly in the hydrophobic substrate-binding site (H-site), which accommodates the herbicide molecule. proteopedia.orgnih.govedulll.gr The active site is a cleft located between the N-terminal and C-terminal domains of the enzyme. mdpi.com

Key amino acid residues within the active site of GmGSTU4-4 are crucial for its catalytic efficiency and specificity for this compound:

Serine 13 (Ser13): This residue is present in the G-site (glutathione-binding site) and plays a critical role in activating the glutathione molecule. proteopedia.orgnih.govedulll.gr It is positioned to stabilize the thiolate anion of GSH, thereby enhancing its nucleophilicity for the subsequent attack on the this compound molecule. proteopedia.orgnih.govedulll.gr

Tyrosine 107 (Tyr107) and Arginine 111 (Arg111): These residues are located in the H-site and are important for modulating the catalytic efficiency and specificity of the enzyme. proteopedia.orgnih.gov They participate in regulating the catalytic rate (kcat) by influencing the rate-limiting step of the conjugation reaction. proteopedia.orgnih.gov

Molecular modeling and site-directed mutagenesis studies have further illuminated the active site topography. These studies have supported a reaction pathway for the conjugation of GSH with this compound and have shown that single point mutations can significantly enhance the enzyme's detoxifying activity. proteopedia.orgnih.govmdpi.com For example, directed evolution of maize tau class GSTs has produced mutants with up to a 29-fold increase in catalytic efficiency towards this compound. mdpi.com

Furthermore, structural analysis of GmGSTU4-4 has identified a novel, previously undescribed ligand-binding site (L-site) located in a surface pocket of the enzyme. proteopedia.orgnih.govfrontiersin.org This site is formed by conserved residues, suggesting it may have an important functional role, possibly in the transfer and delivery of bound ligands to other proteins or cellular compartments. proteopedia.orgnih.gov

Roles of Cysteine Lyase and S-Adenosylmethionine Methyltransferase

The metabolic processing of this compound in plants involves a sophisticated enzymatic pathway following its initial conjugation with glutathione. Research has shown that the resulting S-(4-trifluoromethyl-2-nitrophenyl)glutathione conjugate undergoes sequential metabolism. researchgate.net This process leads to the formation of the corresponding γ-glutamylcysteine conjugate and subsequently the cysteine conjugate. researchgate.net

Two key enzymes, Cysteine Lyase and S-Adenosylmethionine Methyltransferase, play crucial roles in the further catabolism of the cysteine conjugate. Cysteine conjugate β-lyase enzymes have been identified in various gastrointestinal bacteria and are known to catalyze the cleavage of the thioether bond in both S-alkyl- and S-aryl-linked cysteine conjugates. capes.gov.br This cleavage is a critical step, releasing the thiol derivative of the xenobiotic.

Following the action of cysteine lyase, S-adenosylmethionine (SAM) methyltransferase is involved in the methylation of the resulting thiophenol intermediate. researchgate.netresearchgate.net In studies with spruce (Picea), S-Adenosylmethionine methyltransferase activity was detected in extracts from needles, and its action is believed to lead to the synthesis of 2-nitro-4-trifluoromethylthioanisole from the cysteine conjugate-derived thiophenol. researchgate.net This concerted action of cysteine conjugate β-lyase and a subsequent S-methyltransferase has been observed in the metabolism of other xenobiotics, indicating a conserved pathway for detoxifying and processing such compounds in plants. researchgate.net

Environmental and Microbial Degradation of this compound

The fate of this compound in the environment is largely determined by its degradation in soil, which is influenced by a combination of abiotic factors and microbial activity.

Persistence and Dissipation in Soil Matrices

This compound's persistence in soil is variable and highly dependent on environmental conditions. ucanr.edu The soil acts as the primary reservoir and the main site for the herbicide's degradation. ucanr.edu Studies comparing its breakdown under different soil conditions have shown significant differences in degradation rates. For instance, the degradation of diphenyl ether herbicides like this compound is considerably slower under upland (drier) conditions compared to flooded (anaerobic) conditions. tandfonline.com

Influence of Abiotic Factors (Temperature, Moisture) on Degradation Rates

Abiotic factors, particularly temperature and soil moisture, are critical in determining the rate at which this compound dissipates in soil. epa.govmdpi.comuga.edu Soil water content can affect the primary mode of degradation, the level of microbial activity, and the potential for movement within the soil profile. epa.gov Similarly, soil temperature influences microbial activity, chemical reaction rates, and potential volatilization. epa.gov

Research has demonstrated a direct relationship between these factors and this compound breakdown. One study found that this compound degraded more readily at higher temperatures, particularly when the soil was dry. oregonstate.edu Conversely, another study showed that the degradation of several diphenyl ether herbicides was much faster under flooded conditions than under upland conditions, where moisture is limited. tandfonline.com This suggests a complex interaction between temperature and moisture, where high temperatures may accelerate chemical degradation in dry soil, while high moisture levels in flooded soils promote rapid microbial degradation.

Table 1: Influence of Abiotic Factors on this compound Degradation

Abiotic FactorInfluence on Degradation RateResearch FindingCitation
Temperature Higher temperatures generally increase the rate of degradation.This compound was observed to degrade more readily under high temperatures. oregonstate.edu
Moisture Degradation is significantly faster in flooded (high moisture) soils compared to upland (drier) soils.The degradation of diphenyl ethers was much slower under upland than under flooded conditions. tandfonline.com

This table provides an interactive summary of how key abiotic factors affect the degradation of this compound in the soil.

Microbial Biodegradation Mechanisms

Microorganisms play a central role in the ultimate breakdown of this compound in the environment. Several bacterial species have demonstrated the ability to metabolize diphenyl ether herbicides through various enzymatic reactions. acs.orgresearchgate.net The initial steps in microbial degradation often involve the reduction of the nitro group and cleavage of the ether bond. researchgate.net

Nitro Group Reduction and N-Acetylation by Microorganisms

A primary pathway for the microbial metabolism of nitroaromatic compounds like this compound is the reduction of the nitro group to an amino group. mdpi.comnih.govamazonaws.com This reaction is often the first step in biodegradation, particularly under anaerobic or flooded soil conditions. tandfonline.commdpi.com Studies on other diphenyl ethers show that this reduction is a common mechanism. For example, the degradation of oxyfluorfen (B1678082) and fomesafen (B1673529) by various microorganisms involves the initial reduction of the nitro group to form an amino compound. researchgate.net This amino derivative can then undergo further transformation, such as N-acetylation, where an acetyl group is added to the newly formed amino group. researchgate.net This process, catalyzed by nitroreductase enzymes, generally results in metabolites that are less toxic and more susceptible to further degradation. mdpi.comnih.gov

Ether Bond Cleavage in Microbial Cultures

The cleavage of the stable ether bond is a critical step in the complete degradation of this compound. Research has shown that certain gram-negative rhizobacteria can mediate the cleavage of the ether linkage in this compound, a reaction facilitated by Glutathione S-transferase (GST) enzymes. acs.org In other diphenyl ether herbicides, ether bond cleavage has been identified as a key degradation step in microbial cultures, sometimes preceding and sometimes following the reduction of the nitro group. oregonstate.eduresearchgate.net For instance, studies with Sphingomonas wittichii RW1 showed that degradation of nitrodiphenyl ethers proceeded through initial nitro group reduction and N-acetylation, followed by the cleavage of the ether bond. researchgate.net The isolation of various microorganisms, including species of Acinetobacter and Streptomyces, capable of cleaving the ether bond in model compounds further underscores the importance of this mechanism in the environmental breakdown of these herbicides. nih.gov

Table 2: Key Microbial Degradation Mechanisms for this compound and Related Diphenyl Ethers

Degradation MechanismDescriptionKey Enzymes/ConditionsCitation
Nitro Group Reduction The nitro group (-NO₂) is reduced to an amino group (-NH₂).Nitroreductases; often occurs under anaerobic (flooded) conditions. tandfonline.comresearchgate.netmdpi.com
N-Acetylation An acetyl group is added to the amino derivative formed after nitro reduction.Acetyltransferases. researchgate.net
Ether Bond Cleavage The bond connecting the two phenyl rings is broken.Glutathione S-transferases (GSTs), other etherases. oregonstate.eduacs.orgresearchgate.net

This interactive table summarizes the primary mechanisms employed by microorganisms to biodegrade this compound.

Molecular and Genetic Basis of Fluorodifen Resistance and Tolerance

Mechanisms of Evolved Herbicide Resistance

Evolved resistance to herbicides in weeds is a significant challenge in agriculture. Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). researchgate.netnih.gov While TSR involves modifications to the herbicide's target protein, NTSR encompasses a variety of strategies that prevent the herbicide from reaching its target at a lethal concentration. researchgate.netnih.gov

Non-Target-Site Resistance Development

Non-target-site resistance (NTSR) is a major mechanism by which weeds evolve resistance to herbicides, including fluorodifen. researchgate.netmdpi.com Unlike target-site resistance, which is specific to a single herbicide mode of action, NTSR can confer resistance to multiple herbicides with different modes of action. researchgate.netnih.gov This is because NTSR mechanisms often involve the enhancement of general detoxification pathways. researchgate.net The primary NTSR mechanisms include reduced herbicide absorption and translocation, increased sequestration, and enhanced metabolic degradation. researchgate.netresearchgate.net

Metabolism-based resistance is considered the most significant threat among NTSR mechanisms. researchgate.net It involves the detoxification of the herbicide through a three-phase process. Phase I involves the initial modification of the herbicide, often by cytochrome P450 monooxygenases (CYP450s). researchgate.netmdpi.com Phase II involves the conjugation of the modified herbicide to endogenous molecules like glutathione (B108866), a reaction frequently catalyzed by glutathione S-transferases (GSTs). researchgate.netnih.gov Phase III involves the transport and sequestration of the conjugated herbicide into vacuoles or the cell wall. researchgate.net

Enhanced Detoxification as a Resistance Strategy (e.g., GST-mediated conjugation)

A primary strategy for non-target-site resistance to this compound is the enhanced detoxification of the herbicide, prominently mediated by glutathione S-transferases (GSTs). researchgate.netmdpi.com GSTs are a large and diverse family of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic compounds, including herbicides. frontiersin.orgnih.gov This conjugation reaction increases the water solubility of the herbicide, making it less toxic and facilitating its subsequent metabolism and sequestration. nih.gov

The tau (GSTU) and phi (GSTF) classes of plant GSTs are particularly important in herbicide metabolism. nih.govmdpi.com Specifically, tau class GSTs have shown significant activity in detoxifying diphenyl ether herbicides like this compound. mdpi.comresearchgate.net The extensive application of herbicides has led to the evolution of weed populations with multiple herbicide resistance (MHR), which is often linked to the enhanced metabolic and detoxifying capabilities of endogenous enzymes like GSTs. mdpi.com In some cases, the inhibition of GSTs has been shown to restore the effectiveness of herbicides in resistant weed populations. mdpi.com

Genetic Engineering for Herbicide Tolerance

The understanding of GST-mediated detoxification has paved the way for developing herbicide-tolerant crops through genetic engineering. By introducing or overexpressing specific GST genes, it is possible to enhance a plant's ability to detoxify herbicides like this compound.

Development of Transgenic Plant Models

Transgenic plant models have been instrumental in studying and confirming the role of specific genes in herbicide tolerance. nih.govnih.gov Agrobacterium-mediated transformation is a common method used to introduce desired genes into plants like tobacco (Nicotiana tabacum), which often serves as a model system. nih.govgeneticagraria.it For instance, tobacco plants have been successfully transformed to overexpress GST genes from various species to assess their ability to confer this compound tolerance. nih.govnih.gov The presence and expression of the transgene in these plants are typically verified using molecular techniques such as PCR, Southern blot hybridization, and RT-PCR. nih.govnih.gov These transgenic models provide a platform to study the in planta function of specific enzymes in herbicide detoxification. nih.gov

Overexpression of Detoxifying Enzyme Genes (e.g., Citrus sinensis GSTUs)

A key strategy in developing herbicide-tolerant crops is the overexpression of genes encoding detoxifying enzymes. Several studies have focused on overexpressing GST genes to enhance tolerance to this compound.

For example, transgenic tobacco plants overexpressing the GmGSTU4 gene from soybean (Glycine max) showed increased tolerance to this compound. nih.gov Leaf extracts from these plants exhibited significantly higher GST activity towards this compound compared to wild-type plants. nih.gov Similarly, the overexpression of two tau class GSTs from sweet orange (Citrus sinensis), CsGSTU1 and CsGSTU2, in transgenic tobacco plants conferred tolerance to this compound. nih.govresearchgate.net These transgenic plants showed significantly less membrane damage, as measured by relative electrolyte leakage, when treated with this compound compared to non-transgenic plants. geneticagraria.it

Research has also explored the potential of creating mutant enzymes with enhanced activity. For instance, DNA shuffling of tau class GST genes from maize (Zea mays) resulted in mutants with up to a 29-fold increase in their ability to detoxify this compound. mdpi.comnih.gov When these optimized enzymes were expressed in Arabidopsis thaliana, they conferred enhanced tolerance to the herbicide. nih.gov

Functional Analysis of Recombinant Enzymes

To understand the specific role of an enzyme in detoxification, functional analysis of the purified recombinant enzyme is crucial. This involves expressing the gene of interest in a heterologous system, such as E. coli, purifying the resulting enzyme, and then characterizing its kinetic properties with the herbicide as a substrate. frontiersin.orgnih.gov

For example, the kinetic properties of the in vitro expressed CsGSTU1 and CsGSTU2 enzymes from sweet orange were determined using this compound. nih.gov The results revealed that CsGSTU2 followed Michaelis-Menten kinetics, while CsGSTU1 exhibited a sigmoidal kinetic plot, suggesting that CsGSTU2 may be more efficient at detoxifying this compound at sub-lethal concentrations. nih.gov Similarly, the characterization of recombinant GSTs from various plant species has helped to identify enzymes with high specificity and catalytic efficiency towards this compound. frontiersin.orgnih.gov This detailed enzymatic analysis provides a deeper understanding of the structure-function relationship of these enzymes and their potential for use in developing herbicide-tolerant crops. nih.gov

In Planta Assessment of Tolerance Phenotypes

The in planta assessment of tolerance phenotypes is a critical step in validating the molecular and genetic basis of resistance to herbicides like this compound. This process involves evaluating the whole-plant response to herbicide application, moving beyond in vitro enzyme assays to understand how genetic modifications or inherent genetic differences manifest as a tolerant phenotype under physiological conditions. These assessments are crucial for confirming the function of specific genes in detoxification pathways and for characterizing the mechanisms that confer selectivity in different plant species.

Research into this compound tolerance often employs transgenic plants, where candidate genes are overexpressed in a susceptible host species, or compares plant species with inherent differences in susceptibility. The resulting phenotypes are then meticulously evaluated using a variety of physiological and biochemical metrics.

A primary method for conferring this compound tolerance involves the genetic transformation of plants with genes encoding Glutathione S-Transferases (GSTs), enzymes known to detoxify various xenobiotics. geneticagraria.it For instance, studies have successfully generated transgenic tobacco plants that overexpress tau class GSTs (GSTUs) from sweet orange (Citrus sinensis), namely CsGSTU1 and CsGSTU2. geneticagraria.itnih.gov These transgenic plants demonstrated a clear tolerance to this compound, providing direct evidence of the genes' role in detoxification. nih.govresearchgate.net Similarly, the overexpression of a specific soybean (Glycine max) tau class isoenzyme, GmGSTU4, in transgenic tobacco plants also resulted in improved tolerance to this compound. nih.gov The function of maize (Zea mays) GSTs, ZmGSTU1 and ZmGSTU2, in conferring this compound tolerance has also been confirmed through the assessment of transgenic Arabidopsis plants. researchgate.net

Phenotypic evaluation of these transgenic lines, as well as non-transgenic plants, involves several key assessments:

Electrolyte Leakage: One of the most common methods to quantify cellular damage is by measuring electrolyte leakage from leaf tissues after herbicide treatment. This compound induces photooxidative stress, which leads to membrane damage and a subsequent loss of cellular ions. geneticagraria.it Tolerant plants exhibit significantly less leakage compared to susceptible or wild-type plants. In studies with tobacco plants overexpressing CsGSTUs, the relative electrolyte leakage was approximately 30-33% in the transgenic lines, compared to 62% in wild-type plants after this compound application. geneticagraria.it Likewise, tobacco plants overexpressing GmGSTU4 also showed reduced electrolyte leakage when treated with this compound, confirming the protective role of the enzyme against membrane damage. nih.gov

Visual Injury and Growth Metrics: Visual assessment of phytotoxicity, including symptoms like chlorosis and necrosis, is a fundamental part of the in planta evaluation. In a study on different cabbage cultivars, this compound caused greater injury than the related herbicide nitrofen (B51676) when applied pre-emergence or post-emergence. ashs.org Researchers also measure growth parameters such as fresh weight and root length. For example, GmGSTU4-overexpressing tobacco lines showed significantly increased tolerance towards the herbicide alachlor (B1666766) when grown in vitro, a phenotype quantified by growth in the presence of the herbicide. nih.gov In another experiment, transgenic Arabidopsis plants expressing maize GSTs were sprayed daily with this compound and visually monitored for 14 days to assess tolerance. researchgate.net

Herbicide Metabolism and Translocation: Comparing species with different inherent tolerances, such as susceptible cucumber and resistant peanut, reveals that phenotypic tolerance is linked to the plant's ability to metabolize the herbicide and limit its movement. cambridge.orgcambridge.org Studies using radiolabeled this compound have shown that resistant species like peanut and soybean degrade the herbicide more rapidly and translocate less of it to the shoots compared to susceptible species like cucumber. cambridge.orgoregonstate.edu This differential metabolism and translocation is a key determinant of the observed tolerance phenotype.

The data from these in planta assessments are often presented in tables to clearly illustrate the differences between transgenic or tolerant lines and their susceptible counterparts.

Research Findings from In Planta Assessments

Table 1: Electrolyte Leakage in Wild-Type and Transgenic Tobacco Overexpressing CsGSTUs after this compound Treatment This table displays the percentage of relative electrolyte leakage, a measure of cell membrane damage, in wild-type (WT) tobacco plants compared to transgenic lines overexpressing CsGSTU genes after exposure to this compound. Lower values indicate greater membrane integrity and tolerance.

Plant LineRelative Electrolyte Leakage (%)Reference
Wild-Type Tobacco62% geneticagraria.it
Transgenic Tobacco (overexpressing CsGSTUs)30% - 33% geneticagraria.it

Table 2: Herbicide Tolerance in Wild-Type and Transgenic Tobacco Overexpressing GmGSTU4 This table summarizes the observed tolerance phenotypes in tobacco plants overexpressing the GmGSTU4 gene when exposed to different herbicides.

HerbicideAssessment MethodObservation in Transgenic LinesReference
This compoundElectrolyte LeakageReduced relative electrolyte leakage compared to WT nih.gov
Oxyfluorfen (B1678082)Electrolyte LeakageReduced relative electrolyte leakage compared to WT nih.gov
AlachlorIn Vitro Growth AssaySignificantly increased tolerance compared to WT nih.gov
MetolachlorIn Vitro Growth AssayNo significant increased tolerance observed nih.gov

These in planta studies are fundamental for bridging the gap between gene discovery and practical application, confirming that the overexpression of specific GST enzymes can effectively protect plants from this compound-induced damage. nih.govnih.gov This knowledge underpins efforts to develop genetically modified crops with enhanced herbicide resistance or for use in phytoremediation programs to clean up contaminated environments. geneticagraria.itnih.gov

Ecotoxicological Assessments and Environmental Dynamics of Fluorodifen

Impact on Non-Target Organisms

Fluorodifen, a diphenyl ether herbicide, can impact organisms not targeted by its intended use. mdpi.com Like other herbicides in its class, residues can be harmful to a variety of non-target organisms, which may include beneficial insects, soil fauna, and aquatic life. mdpi.commdpi.com The effects on these organisms are a critical aspect of the environmental risk assessment of this chemical.

Aquatic Ecotoxicity Studies (e.g., Algal Responses)

The presence of herbicides like this compound in aquatic ecosystems can affect primary producers such as algae. mdpi.com While specific quantitative toxicity data for this compound on a wide range of algal species is limited in recent literature, studies on related diphenyl ether herbicides provide insight. For instance, research on lactofen (B128664) and acifluorfen (B165780) has demonstrated toxicity to the green alga Scenedesmus obliquus. mdpi.com The toxicity of such herbicides can be influenced by their chemical structure; for example, the R-isomers of some diphenyl ether herbicides have shown higher toxicity to algae than their S-isomers. mdpi.com

The toxic action of fluorinated compounds in aquatic environments often involves enzymatic inhibition, which can disrupt critical metabolic processes in organisms. nih.gov For algae, the disruption of photosynthesis is a primary mechanism of action for many herbicides, leading to a reduction in population growth. mdpi.com The impact of fluoride-containing compounds on algae can vary, with some studies showing inhibition of population growth while others report enhancement, depending on the concentration, duration of exposure, and the specific algal species involved. nih.gov

Reported Ecotoxicological Effects of Diphenyl Ether Herbicides on Aquatic Organisms

CompoundOrganismObserved EffectConcentrationSource
Lactofen (R-isomer)Scenedesmus obliquus (Alga)Higher toxicity than S-isomerNot specified mdpi.com
Acifluorfen (R-isomer)Scenedesmus obliquus (Alga)Higher toxicity than S-isomerNot specified mdpi.com
Bifenox (B1666994)Zebrafish (Danio rerio) embryosLiver damage, cardiovascular toxicity0.5–0.75 µg/mL mdpi.comresearchgate.net

Terrestrial Ecotoxicity Assessments

The impact of herbicides on the terrestrial environment extends to soil organisms, which are crucial for soil health and fertility. d-nb.info Diphenyl ether herbicides can persist in the soil, with half-lives ranging from weeks to months, potentially affecting soil microorganisms and fauna. mdpi.com For example, dinitroaniline herbicides, another class of soil-applied chemicals, have been shown to affect the richness of soil bacteria and fungi. d-nb.info

Environmental Fate and Distribution Modeling

Understanding the environmental fate of a pesticide involves assessing its persistence, transformation, and movement in soil, water, and air. epa.govcdc.gov For diphenyl ether herbicides like this compound, persistence in the soil is a significant characteristic, with reported half-lives for related compounds like fomesafen (B1673529), oxyfluorfen (B1678082), and acifluorfen ranging from 14 to 240 days. mdpi.com this compound itself is listed among herbicides that can persist for 3 to 12 months under average conditions. ucanr.edu

The movement and distribution of these herbicides are influenced by factors such as soil type, organic matter content, and rainfall. epa.gov Compounds with low water solubility tend to adsorb to soil particles, which can limit their immediate leaching into groundwater but may lead to transport via surface runoff if soil erosion occurs. epa.gov

Environmental fate models, such as PRZM and EXAMS, are used to predict the movement and degradation of pesticides. epa.gov These models use data from laboratory and field studies, including soil properties and the chemical's physicochemical characteristics, to estimate its distribution in different environmental compartments. epa.govepa.govnih.gov The development of a conceptual model, which hypothesizes the primary routes of dissipation (e.g., degradation, leaching, volatilization), is a key step in designing terrestrial field dissipation studies. epa.govepa.gov Such studies are essential for validating and refining these predictive models. oecd.org

Reported Soil Half-Lives of Various Diphenyl Ether Herbicides

HerbicideSoil Half-LifeSource
Acifluorfen14–60 days mdpi.com
Oxyfluorfen30–40 days mdpi.com
Fomesafen100–240 days mdpi.com
This compound3-12 months (typical persistence) ucanr.edu

Potential for Environmental Remediation

Given the persistence of some herbicides in the environment, remediation strategies are necessary to clean up contaminated sites. mdpi.com These methods can be broadly categorized into biological, physical, and chemical approaches. researchgate.net Bioremediation, which uses living organisms to degrade or remove pollutants, is often considered an environmentally friendly and cost-effective option. acs.orgmdpi.com

Phytoremediation Strategies for this compound-Contaminated Sites

Phytoremediation is a bioremediation technique that utilizes plants and their associated microbes to clean up contaminated soil and water. mdpi.comresearchgate.net This approach is considered a sustainable and less disruptive alternative to traditional remediation methods. mdpi.com Plants can remove pollutants through several mechanisms, including phytoextraction (uptake and accumulation in tissues), phytostabilization (reducing bioavailability in the soil), and phytodegradation (breakdown of pollutants). mdpi.comfrontiersin.org

For organic pollutants like herbicides, the role of plant enzymes, such as glutathione (B108866) S-transferases (GSTs), is crucial. researchgate.netpjoes.com These enzymes are involved in the detoxification of various xenobiotics by conjugating them with glutathione, which makes them less toxic and more easily sequestered within the plant cell. researchgate.net Studies have shown that GST activity in various plants, including maize and certain weed species, is effective towards herbicides like this compound. researchgate.netd-nb.info Reed canary grass (Phalaris arundinacea), a plant commonly used in phytoremediation, has demonstrated enhanced GST activity in response to other chlorinated aromatic compounds, suggesting its potential for remediating sites contaminated with similar chemicals. pjoes.com

The effectiveness of phytoremediation can be enhanced through various strategies, including the use of specific plant species with high biomass and pollutant tolerance, and the application of soil amendments or plant growth-promoting bacteria to improve plant health and pollutant bioavailability. mdpi.comnih.gov

Advanced Analytical Methodologies for Fluorodifen Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. In the context of Fluorodifen research, both gas and liquid chromatography play pivotal roles.

Gas Chromatography for Residue and Degradation Product Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and many of its degradation products. hpst.cz In this method, the sample is vaporized and injected into a column, where it is separated based on the differential partitioning of its components between a stationary phase and a mobile gas phase.

For the analysis of this compound residues in environmental samples such as soil and water, or in agricultural products, a typical GC-based method involves several key steps. usgs.gov Initially, the sample undergoes an extraction procedure to isolate the analytes of interest from the matrix. hpst.cz This is often followed by a cleanup step to remove interfering co-extractives. The concentrated extract is then injected into the GC system. The separation is typically achieved on a high-resolution fused-silica capillary column. usgs.gov

The choice of detector is crucial for achieving the required sensitivity and selectivity. Historically, electron capture detectors (ECDs) have been used for halogenated compounds like this compound due to their high sensitivity to electrophilic species. hpst.cz However, for more definitive identification and quantification, mass spectrometry (MS) is now the preferred detector. hpst.cz

Table 1: Typical Gas Chromatography (GC) Parameters for Analysis of Herbicides and their Degradation Products

ParameterTypical Setting
Column High-resolution fused-silica capillary column
Injection Mode Splitless
Carrier Gas Helium or Hydrogen
Oven Temperature Program Ramped to achieve separation
Detector Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) or full-scan mode

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile, which may include some of this compound's metabolites. hpst.cz HPLC separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure.

The determination of this compound's purity in technical grade material or formulated products is a critical quality control measure. A validated HPLC method can provide a precise and accurate quantification of the active ingredient and any impurities. researchgate.net The method typically employs a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance. nih.gov Method validation would assess parameters such as linearity, precision, accuracy, and robustness to ensure the reliability of the results.

In metabolic studies, HPLC is used to separate and profile the various metabolites of this compound from biological matrices like plant or animal tissues. nih.gov The separation of these metabolites, which are often more polar than the parent compound, is crucial for their subsequent identification.

Table 2: Illustrative HPLC Method Parameters for Purity Determination

ParameterExample Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water mixture
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30°C)
Detection UV at a specific wavelength (e.g., 290 nm)
Injection Volume 10-20 µL

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) for Multiresidue Determination

For the simultaneous analysis of multiple pesticide residues, including this compound, in complex matrices, Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity. nih.gov This technique has become a standard in food safety and environmental monitoring laboratories. hpst.cz

In GC-MS/MS, the GC separates the compounds as described previously. The separated compounds then enter the tandem mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion of the target analyte. This ion is then fragmented in a collision cell, and the resulting product ions are detected by the second mass spectrometer (MS2). hpst.cz This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances the signal-to-noise ratio, allowing for the detection of residues at very low concentrations. nih.gov The development of a GC-MS/MS method involves optimizing the MRM transitions (precursor ion → product ion) and collision energies for each target analyte to ensure the highest sensitivity and specificity. hpst.cz

Spectroscopic and Radiometric Detection Methods

Beyond chromatographic techniques, spectroscopic and radiometric methods provide complementary and often essential information in this compound research, particularly in metabolism and structural elucidation studies.

Liquid Scintillation Spectrometry in Radiolabeled Tracer Studies

Radiolabeled tracer studies are fundamental to understanding the fate of pesticides in the environment and in biological systems. In these studies, this compound is synthesized with a radioactive isotope, most commonly Carbon-14 (¹⁴C). The use of ¹⁴C-labeled this compound allows for the tracking of the parent compound and its metabolites, regardless of their chemical structure.

Liquid Scintillation Spectrometry (LSC) is the primary technique used to quantify the radioactivity in samples from these studies. frontiersin.org Samples (e.g., extracts from soil, water, or tissues) are mixed with a scintillation cocktail in a vial. mednexus.org The radioactive decay of ¹⁴C emits beta particles, which excite the scintillator molecules in the cocktail, causing them to emit photons of light. The LSC instrument detects these light flashes and quantifies the amount of radioactivity present. nih.gov This technique is crucial for conducting mass balance studies, determining the rates of uptake, metabolism, and excretion, and for quantifying the total radioactive residue in various matrices. nih.gov

Table 3: Application of Liquid Scintillation Spectrometry in ¹⁴C-Fluorodifen Studies

ApplicationDescription
Mass Balance Quantifying the distribution of radioactivity in different compartments (e.g., soil, water, plant, animal) over time.
Metabolism Rates Determining the rate at which this compound is transformed into its metabolites.
Residue Quantification Measuring the total radioactive residue in edible tissues or environmental compartments.

Mass Spectrometry for Structural Elucidation of Metabolites (e.g., Fast Atom Bombardment Mass Spectrometry)

Mass Spectrometry (MS) is a powerful analytical technique for the structural elucidation of unknown compounds, including the metabolites of this compound. taylorandfrancis.comnih.gov MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of individual metabolites as they elute from the column. Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.gov In an MS/MS experiment, a specific metabolite ion is selected and fragmented, and the resulting fragment ions provide structural clues that can be pieced together to deduce the structure of the original molecule. researchgate.net

Fast Atom Bombardment (FAB) is a "soft" ionization technique that has been used in mass spectrometry for the analysis of polar and thermally unstable compounds, which can be characteristic of certain pesticide metabolites. researchgate.net In FAB-MS, the sample is mixed in a non-volatile matrix and bombarded with a high-energy beam of neutral atoms. This process desorbs and ionizes the analyte molecules with minimal fragmentation, often producing a prominent protonated molecule [M+H]⁺, which directly provides the molecular weight of the metabolite. researchgate.net This information is a critical first step in the process of structural elucidation.

Autoradiography for Visualizing Chemical Distribution

Autoradiography is a highly sensitive technique used to visualize the distribution of radiolabeled substances within biological samples. nih.gov This method relies on the principle that radioactive isotopes, such as Carbon-14 (¹⁴C), emit radiation that can expose photographic film or a phosphor imaging plate, creating a two-dimensional image of the isotope's location within a specimen. nih.govusda.gov In the context of this compound research, autoradiography has been instrumental in elucidating the uptake, translocation, and accumulation of this herbicide in various plant species.

Studies employing ¹⁴C-labeled this compound have provided significant insights into its behavior within plants. For instance, research on peanut seedlings (Arachis hypogaea L.) has demonstrated the absorption and limited acropetal movement of ¹⁴C from this compound after root treatment. cambridge.org In these studies, peanut seedlings were exposed to nutrient solutions containing this compound labeled with ¹⁴C at either the 1 position of the p-nitrophenyl ring (this compound-1'-¹⁴C) or the trifluoromethyl carbon (this compound-¹⁴CF₃). cambridge.org

Following a 48-hour exposure period and a subsequent 96-hour period in a clean nutrient solution, the distribution of radioactivity was analyzed throughout the plant. cambridge.org The results indicated that while the compound is absorbed by the roots, its movement to the aerial parts of the plant is restricted. The majority of the radioactivity was recovered in the roots, with significantly smaller amounts detected in the stems and leaves. This pattern of distribution suggests that this compound is not readily translocated throughout the plant system in peanuts.

The following table summarizes the distribution of ¹⁴C from radiolabeled this compound in peanut seedlings, illustrating the limited translocation from the roots to the shoots.

Distribution of ¹⁴C from Labeled this compound in Peanut Seedlings

Plant Part Percentage of Recovered ¹⁴C
Roots 85%
Stems 10%

This table is a representative summary based on findings from studies on this compound distribution in peanut seedlings. cambridge.org

Electrochemical Analytical Techniques

Electrochemical methods offer a sensitive and specific approach for the quantitative analysis of electroactive compounds like this compound. These techniques are based on the measurement of electrical parameters, such as current or potential, that arise from chemical reactions at an electrode surface.

Differential Pulse Polarography for Quantitative Determination

Differential Pulse Polarography (DPP) is an advanced electrochemical technique that provides high sensitivity and excellent resolution for the determination of trace amounts of organic and inorganic substances. usda.gov The method involves applying a series of potential pulses of constant amplitude superimposed on a linearly increasing potential ramp to a dropping mercury electrode (DME). nih.gov The current is measured twice during each pulse, once just before the pulse is applied and again just before the drop dislodges. nih.gov The difference between these two current measurements is then plotted against the applied potential, resulting in a peak-shaped voltammogram. nih.gov The height of this peak is directly proportional to the concentration of the analyte, allowing for precise quantitative analysis. nih.gov

DPP has been successfully employed for the quantitative determination of this compound in various matrices, including formulations, soils, and grains. cambridge.org The technique offers a reliable and accurate means of measuring trace levels of this herbicide. A study on the determination of this compound using DPP reported a linear relationship between the peak current and concentration over a range of 1.25×10⁻⁵ to 2.8×10⁻⁹ M. cambridge.org The lower value in this range represents the detection limit of the method, highlighting its high sensitivity. cambridge.org For the analysis of this compound, optimal results were achieved at a pH of 4.0, with a drop time of 2 seconds, a pulse amplitude of 50 mV, and a peak potential of -0.21 V. cambridge.org

The electrochemical activity of this compound is primarily attributed to the presence of two nitro (-NO₂) groups in its molecular structure. The nitro group is a well-known electroactive functional group that can undergo reduction at an electrode surface. The electrochemical reduction of aromatic nitro compounds, such as this compound, typically involves the transfer of electrons to the nitro group, leading to its conversion to other functional groups.

The study of the electrochemical behavior of the nitro groups in this compound is crucial for optimizing the analytical method for its quantitative determination. By understanding the reduction mechanism and the influence of parameters such as pH, it is possible to select the optimal experimental conditions to achieve the highest sensitivity and selectivity for this compound analysis.

Q & A

Q. What experimental methods are used to determine Fluorodifen’s mechanism of action in inducing plant cell death?

this compound’s phytotoxicity can be assessed using Evan’s Blue staining to identify dead cells and yellow autofluorescence to detect phenolic compound accumulation, which correlates with cell death processes like the hypersensitive response. Comparative studies with other diphenylether herbicides (e.g., acifluorfen) should include cotyledon bioassays and microscopic evaluation of necrotic lesions .

Q. How can researchers quantify this compound residues in plant tissues for regulatory compliance studies?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is recommended for precise quantification at trace levels. Calibration curves using certified reference materials (purity ≥95%) and validation via recovery experiments in spiked plant matrices ensure accuracy .

Q. What are the primary phytotoxic symptoms of this compound in legumes, and how are they methodologically documented?

Symptoms include hypocotyl necrosis, cotyledon lesions, and midrib shortening. Researchers should conduct macroscopic scoring (e.g., bronzing, desiccation) and microscopic analysis of tissue sections, supplemented with photodocumentation at defined growth stages .

Q. What factors influence this compound’s selectivity in field applications for weed control?

Selectivity depends on application timing (pre-emergence), soil type, and crop tolerance thresholds. Field trials should integrate dose-response curves (e.g., 1–6 lb/acre) and post-emergence cultivation to assess weed suppression versus crop injury .

Advanced Research Questions

Q. How do environmental variables like light quality and intensity modulate this compound’s phytotoxicity?

Controlled growth chamber experiments using neutral density filters and spectral emitters (e.g., red, blue, white light) reveal enhanced toxicity under low-intensity (1000–2000 ft-ca) and yellow/red light. Researchers must standardize light exposure timing (e.g., 2–3 days post-application) to isolate photodynamic effects .

Q. What methodological approaches resolve contradictions in this compound uptake and translocation studies across plant species?

Autoradiography with ¹⁴C-labeled this compound tracks translocation patterns. Cucumber shows aerial and basal movement, while beans retain most activity in treated tissues. Experimental protocols should include covering treated leaves to distinguish passive vs. active transport mechanisms .

Q. How can meta-analysis reconcile discrepancies between lab and field data on this compound’s efficacy?

Integrate datasets from controlled lab studies (e.g., light exposure, soil moisture) with multi-year field trials using mixed-effects models. Variables like rainfall, soil organic matter, and microbial activity should be included as covariates .

Q. What advanced statistical tools are suitable for analyzing this compound’s dose-dependent phytotoxicity?

Non-linear regression models (e.g., log-logistic curves) quantify ED₅₀ values. Bayesian hierarchical models account for variability in field conditions, while principal component analysis (PCA) identifies key factors driving toxicity thresholds .

Q. How do researchers design experiments to assess this compound’s interaction with other herbicides in integrated weed management?

Fractional factorial designs test synergistic/antagonistic effects. Combine this compound with acetolactate synthase (ALS) inhibitors, and measure weed biomass reduction via ANOVA with Tukey’s post-hoc test. Include untreated controls and monitor crop recovery over 14–21 days .

Q. What methodologies validate this compound’s environmental fate and degradation products in soil?

Accelerated solvent extraction (ASE) followed by LC-QTOF-MS identifies metabolites. Soil microcosm studies under aerobic/anaerobic conditions, coupled with ¹³C-isotope tracing, quantify half-lives and bound residues. Compare degradation pathways across soil types (e.g., loam vs. clay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.